An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione
An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione
Introduction
Sodium 1,3-dimethylpurin-9-ide-2,6-dione, systematically known as the sodium salt of theophylline, is a compound of significant interest in the pharmaceutical sciences. As the conjugate base of the well-established bronchodilator theophylline, its physicochemical properties are paramount to its formulation, delivery, and overall therapeutic efficacy. Theophylline itself is a methylxanthine derivative with a narrow therapeutic window, making the precise control and understanding of its salt forms, such as the sodium salt, critical for the development of safe and effective drug products.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of sodium theophyllinate, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important pharmaceutical compound.
Chemical and Molecular Identity
The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal chemical and molecular identity.
Chemical Structure:
Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of theophylline. Theophylline is a purine alkaloid with a xanthine backbone, featuring two methyl groups at positions 1 and 3 of the purine ring. The sodium salt is formed by the deprotonation of the acidic proton at the N7 position of the imidazole ring.
Figure 1: Chemical structure of Sodium 1,3-dimethylpurin-9-ide-2,6-dione.
Molecular Formula: C₇H₇N₄NaO₂
Molecular Weight: 202.15 g/mol
IUPAC Name: Sodium 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide
CAS Registry Number: 3485-82-3[3]
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The conversion of theophylline to its sodium salt significantly enhances its aqueous solubility.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Soluble | Ambient | [1] |
| Hot Water | Very Soluble | - | [1] |
| Ethanol | Insoluble | Ambient | [1] |
| Chloroform | Insoluble | Ambient | [1] |
| Ether | Insoluble | Ambient | [1] |
| Water (Theophylline Sodium Glycinate) | 18% w/v | 20 | [4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of sodium theophyllinate in water. The shake-flask method is a well-established and reliable technique for this purpose.
1. Materials and Equipment:
-
Sodium 1,3-dimethylpurin-9-ide-2,6-dione powder
-
Distilled or deionized water
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Add an excess amount of sodium theophyllinate to a scintillation vial. The excess solid should be visually apparent.
-
Add a known volume of water (e.g., 10 mL) to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the suspension to equilibrate for a predetermined period (e.g., 24 or 48 hours). It is advisable to take samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to ensure equilibrium has been reached, which is indicated by a plateau in concentration.
-
After equilibration, allow the suspension to settle for at least 30 minutes.
-
Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid particles.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to prevent adsorption effects.
-
Dilute the filtered sample with a suitable solvent (e.g., water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility of sodium theophyllinate in mg/mL or mol/L.
Figure 2: Workflow for equilibrium solubility determination.
Acid-Base Properties (pKa and Solution pH)
The ionization state of a drug molecule, governed by its pKa, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Theophylline is a weak acid with a pKa of approximately 8.77.[2][5] As its sodium salt, sodium theophyllinate in an aqueous solution will be alkaline due to the hydrolysis of the theophyllinate anion. A saturated solution of the related compound, theophylline sodium glycinate, has a pH in the range of 8.7 to 9.1.[4]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.
1. Materials and Equipment:
-
Sodium 1,3-dimethylpurin-9-ide-2,6-dione
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (carbonate-free)
-
Potentiometer with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Burette
2. Procedure:
-
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of sodium theophyllinate and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Figure 3: Workflow for pKa determination by potentiometric titration.
Thermal Properties
Thermal analysis provides crucial information about the stability, purity, and physical state of a pharmaceutical solid. Differential Scanning Calorimetry (DSC) is a powerful technique for these investigations.
Melting Point: The melting point of sodium theophylline monohydrate has been determined to be 391 °C by DSC.[6][7]
Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the melting point and thermal behavior of sodium theophyllinate monohydrate using DSC.
1. Materials and Equipment:
-
Sodium 1,3-dimethylpurin-9-ide-2,6-dione monohydrate
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
2. Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 450 °C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm.
Figure 4: Workflow for DSC analysis.
Crystal Structure and Polymorphism
Spectroscopic Properties
Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of pharmaceutical compounds.
UV-Visible Spectroscopy
Theophylline exhibits a characteristic UV absorption maximum at approximately 274 nm in a basic solution (0.1N NaOH).[4] This property is useful for quantitative analysis.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol details the determination of the absorption maximum and quantification of sodium theophyllinate.
1. Materials and Equipment:
-
Sodium 1,3-dimethylpurin-9-ide-2,6-dione
-
0.1 M Sodium hydroxide (NaOH) solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of sodium theophyllinate of a known concentration (e.g., 100 µg/mL) in 0.1 M NaOH.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting with 0.1 M NaOH.
-
Scan the UV spectrum of one of the standard solutions (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
To determine the concentration of an unknown sample, dissolve it in 0.1 M NaOH, dilute to fall within the calibration range, and measure its absorbance at λmax. The concentration can then be calculated from the calibration curve.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying functional groups and confirming the identity of a compound. The FTIR spectrum of sodium theophyllinate would be expected to show characteristic peaks for the carbonyl groups (C=O), the purine ring structure, and the methyl groups. The deprotonation at the N7 position would likely lead to shifts in the vibrational frequencies of the imidazole ring compared to theophylline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For sodium theophyllinate, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the atoms. The characteristic signals for theophylline in ¹H NMR are the two methyl groups (around 3.23δ and 3.41δ) and the proton on the imidazole ring (around 8.01δ).[10] In the sodium salt, the chemical shifts of the protons and carbons in the imidazole ring would be expected to differ from those of theophylline due to the change in electron density upon deprotonation.
Conclusion
A thorough understanding of the physicochemical properties of sodium 1,3-dimethylpurin-9-ide-2,6-dione is essential for its successful development as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics, including solubility, pKa, thermal behavior, and spectroscopic properties. The experimental protocols presented herein offer a framework for the accurate and reliable determination of these parameters. As with any pharmaceutical compound, a comprehensive characterization of its solid-state properties, including a thorough polymorph screen, is highly recommended to ensure the development of a robust and efficacious drug product.
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